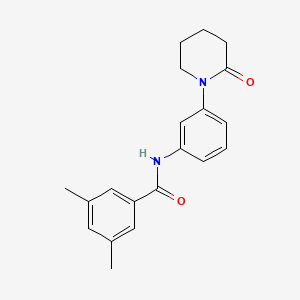

3,5-dimethyl-N-(3-(2-oxopiperidin-1-yl)phenyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3,5-dimethyl-N-(3-(2-oxopiperidin-1-yl)phenyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic properties. The compound is primarily used in research settings to study its mechanism of action, biochemical and physiological effects, and potential applications in medicine. In

Scientific Research Applications

Intermolecular Interactions and Chemical Analysis

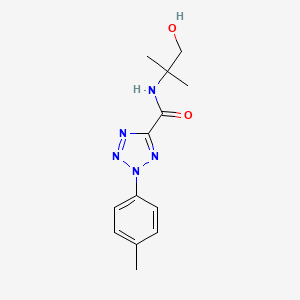

Research by Saeed et al. (2020) on antipyrine-like derivatives, including compounds similar to 3,5-dimethyl-N-(3-(2-oxopiperidin-1-yl)phenyl)benzamide, focuses on the synthesis, structural characterization, Hirshfeld surface analysis, and DFT calculations. These studies reveal the importance of hydrogen bonding and π-interactions in stabilizing the crystal structures of these compounds, suggesting their potential for further chemical and pharmacological applications Saeed et al., 2020.

Biological Evaluation for Medicinal Chemistry

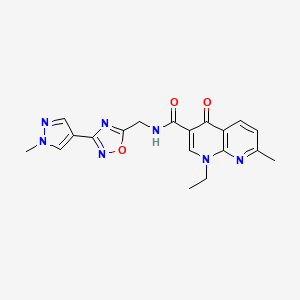

Another study by Saeed et al. (2015) synthesizes and characterizes various substituted N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides. These compounds were evaluated for their potential biological applications by screening against human recombinant alkaline phosphatases and ecto-5'-nucleotidases. This research indicates the potential of these benzamide derivatives to bind nucleotide protein targets, highlighting their significance in medicinal chemistry Saeed et al., 2015.

Anti-Tubercular Activity

Nimbalkar et al. (2018) synthesized novel derivatives of 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide and evaluated them for anti-tubercular activity against Mycobacterium tuberculosis. The compounds showed promising activity, with most having an IC50 value of less than 1 µg/mL. These findings underscore the potential of these compounds as leads in the development of new anti-tubercular agents Nimbalkar et al., 2018.

Herbicidal Applications

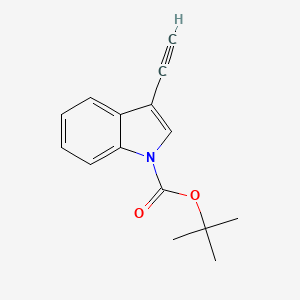

Research on dimethylpropynylbenzamides, such as the study by Viste et al. (1970), demonstrates the herbicidal activity of these compounds on annual and perennial grasses. This research suggests potential agricultural applications for managing weed growth in various crops Viste et al., 1970.

Mechanism of Action

Target of Action

The primary target of 3,5-dimethyl-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide is Factor Xa (FXa) . FXa is a crucial enzyme in the coagulation cascade, responsible for the conversion of prothrombin to thrombin, which then leads to fibrin clot formation .

Mode of Action

3,5-dimethyl-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide acts as a direct inhibitor of FXa . It binds with high affinity to FXa, inhibiting both free and prothrombinase-bound FXa activity in vitro . This inhibition prevents the conversion of prothrombin to thrombin, thereby reducing thrombin generation .

Biochemical Pathways

By inhibiting FXa, 3,5-dimethyl-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide disrupts the coagulation cascade, specifically the common pathway . This disruption prevents the formation of thrombin and, consequently, fibrin clots .

Pharmacokinetics

3,5-dimethyl-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide exhibits good bioavailability, low clearance, and a small volume of distribution in animals and humans . Its elimination pathways include renal excretion, metabolism, and biliary/intestinal excretion . The major circulating metabolite of this compound in humans is a sulfate conjugate of Ο-demethyl apixaban, which is inactive against human FXa .

Result of Action

The inhibition of FXa by 3,5-dimethyl-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide results in a reduction in thrombin generation . This reduction leads to a decrease in fibrin clot formation, thereby preventing thromboembolic events .

Action Environment

The action, efficacy, and stability of 3,5-dimethyl-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide can be influenced by various environmental factors.

Properties

IUPAC Name |

3,5-dimethyl-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O2/c1-14-10-15(2)12-16(11-14)20(24)21-17-6-5-7-18(13-17)22-9-4-3-8-19(22)23/h5-7,10-13H,3-4,8-9H2,1-2H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARWOXNJJHCEWTR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)NC2=CC(=CC=C2)N3CCCCC3=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-[(2-Chlorophenyl)methylamino]-3-methyl-7-(3-phenylpropyl)purine-2,6-dione](/img/structure/B3006648.png)

![2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B3006656.png)

![N-[acetamido-(4-heptoxy-3-methoxyphenyl)methyl]acetamide](/img/structure/B3006657.png)

![2-methoxy-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)acetamide](/img/structure/B3006658.png)

![Ethyl 6-methyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B3006663.png)

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)propionamide](/img/structure/B3006666.png)

![1-[4-(4-Aminocyclohexyl)piperazin-1-yl]ethanone;dihydrochloride](/img/structure/B3006670.png)